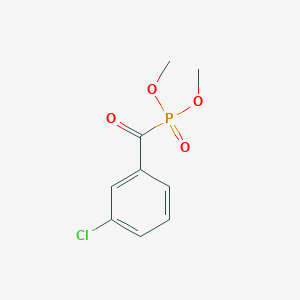![molecular formula C18H28O2Si B14608613 Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- CAS No. 59853-33-7](/img/structure/B14608613.png)
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is a specialized organosilicon compound with the molecular formula C18H28O2Si . This compound is characterized by the presence of two ethynylcyclohexyl groups attached to a dimethylsilane core. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- typically involves the reaction of ethynylcyclohexanol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silanol, which is then converted to the desired silane compound . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanols, siloxanes, and silanes with different functional groups .
Wissenschaftliche Forschungsanwendungen
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- involves the interaction of its silicon-containing groups with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the functionalization of surfaces and the synthesis of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Similar in structure but with different functional groups.
bis(1-Ethenylhexyl)oxysilane: Another related compound with ethenyl groups instead of ethynyl.
Uniqueness
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is unique due to its ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise molecular modifications and high stability .
Eigenschaften
CAS-Nummer |
59853-33-7 |
|---|---|
Molekularformel |
C18H28O2Si |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3 |
InChI-Schlüssel |
IOUGLPGLRSMWTF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)



![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
